8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Description
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1159831-56-7) is a heterocyclic compound featuring a triazolo-pyridine core substituted with a bromine atom at the 8-position and a carboxylic acid group at the 3-position. Its molecular formula is C₇H₄BrN₃O₂, with a molecular weight of 242.03 g/mol . The compound is synthesized via a two-step process: condensation of ethyl 2-oxoacetate with 5-bromo-2-hydrazinylpyridine, followed by PhI(OAc)₂-mediated cyclization to form the triazole ring . It is utilized in medicinal chemistry as a precursor for amide derivatives targeting retinol-binding protein antagonists and other bioactive molecules .
Properties
IUPAC Name |
8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUMCSIWBFPTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Condensation Reactions: Reagents such as alcohols or amines in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC) are used.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Condensation Reactions: Products include esters or amides formed from the carboxylic acid group.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. This makes it a candidate for developing new antimicrobial agents .
Anticancer Activity
Recent investigations have highlighted the compound's potential in cancer therapy. It has been observed to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. The bromine atom is believed to enhance its interaction with biological targets involved in cancer progression .
Drug Development
The unique structure of this compound makes it a valuable scaffold for drug design. Researchers are exploring its derivatives to improve efficacy and reduce toxicity. Its ability to act as a bioisostere for other pharmacophores can lead to novel therapeutic agents .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes that are crucial in various metabolic pathways. For instance, it may target enzymes involved in nucleotide synthesis or those that play roles in inflammatory responses. Such properties are being investigated for potential applications in treating metabolic disorders and inflammatory diseases .
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing functional polymers. Its heterocyclic nature allows it to participate in polymerization reactions that yield materials with specific properties suitable for electronic or optical applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against E. coli and S. aureus with MIC values indicating potential as an antimicrobial agent. |
| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines; showed promise as a lead compound for further development. |
| Study 3 | Enzyme Inhibition | Identified as an inhibitor of xanthine oxidase; potential application in gout treatment explored. |
Mechanism of Action
The mechanism of action of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogen-Substituted Analogues
8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
- Molecular Formula : C₇H₄FN₃O₂
- Molecular Weight : ~197.12 g/mol (estimated).
- Synthesis : Similar to the bromo analogue, substituting 5-fluoro-2-hydrazinylpyridine in the condensation step .
- Properties : Fluorine’s electronegativity enhances metabolic stability compared to bromine. Reduced molecular weight (vs. bromo) may improve solubility.
8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
- Molecular Formula : C₇H₄ClN₃O₂
- Molecular Weight : 197.58 g/mol .
- Applications : Chlorine’s intermediate size and lipophilicity balance bioactivity and solubility. Commonly used in agrochemicals and antimicrobial agents .
6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione
Positional Isomers
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
- CAS : 1216475-30-7
- Molecular Formula : C₇H₄BrN₃O₂ (same as 3-carboxylic acid isomer)
- Key Difference: Carboxylic acid at the 6-position instead of 3.
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Hydrogenated and Salt Forms
Potassium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
- Molecular Formula : C₇H₈KN₃O₂
- Molecular Weight : 205.26 g/mol .
- Properties : Hydrogenation of the pyridine ring reduces aromaticity, increasing solubility. Potassium salt formation enhances bioavailability.
Lithium 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
- CAS : 2229325-70-4
- Molecular Formula : C₇H₃BrLiN₃O₂
- Applications : Lithium salts are preferred in battery electrolytes and catalytic systems due to ionic conductivity .
Biological Activity
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS Number: 1159831-56-7) is a heterocyclic compound with significant biological activity. Its molecular formula is C7H4BrN3O2, and it has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and anti-tubercular contexts. This article reviews the biological activity of this compound based on diverse research findings.
Anti-inflammatory Activity
Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have shown that compounds derived from triazolo[4,3-a]pyridine structures can inhibit the denaturation of proteins, which is a critical factor in inflammation.
Key Findings :
- Compounds similar to 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine demonstrated up to 44% inhibition of protein denaturation at a concentration of 100 µg/mL , comparable to the standard drug diclofenac sodium, which showed 41% inhibition at the same concentration .
Antitubercular Activity
The compound has also been evaluated for its antitubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited minimal inhibitory concentrations (MIC) as low as 0.625 µg/mL , indicating potent activity against this pathogen.
Table 1: Antitubercular Activity of Derivatives
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| 6cb | 0.625 | Highly Active |
| 6ch | 0.625 | Highly Active |
| 6ab | 1.25 | Moderately Active |
| 6cc | 1.25 | Moderately Active |
The findings suggest that structural modifications can enhance the biological activity of triazolo derivatives .
Structure-Activity Relationship (SAR)
SAR studies have been conducted to understand how various structural features influence biological activity. The presence of specific electronic and steric characteristics significantly impacts the pharmacological profile of these compounds.
Key Insights :
- Compounds with electron-withdrawing groups exhibited enhanced activity.
- The introduction of amide functionalities was shown to improve both anti-inflammatory and antitubercular activities .
Case Studies
In a study focusing on a series of triazolo derivatives, researchers synthesized various compounds and evaluated their biological activities. The most promising compound from this series was identified as having excellent antiproliferative effects against several cancer cell lines.
Case Study Example:
A derivative similar to 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine showed IC50 values of:
- A549 Cell Line :
- MCF-7 Cell Line :
- HeLa Cell Line :
These findings indicate potential applications in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
